ZK-thiazolidinone

Description

Properties

Molecular Formula |

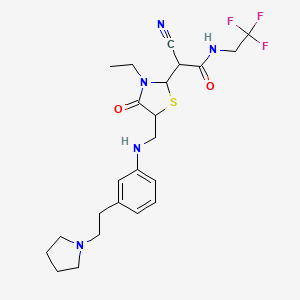

C23H30F3N5O2S |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32) |

InChI Key |

WFZRONKPJVZNAO-UHFFFAOYSA-N |

SMILES |

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |

Canonical SMILES |

CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZKThiazolidinone TAL. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK-thiazolidinone typically involves the reaction of thiazolidine derivatives with various reagents under controlled conditions. One common method includes the condensation of 1,2-aminothiols with aldehydes to form the thiazolidine ring . This reaction is often carried out under physiological pH without the need for a catalyst, making it an efficient and biocompatible process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ZK-thiazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidines .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

ZK-Thiazolidinone specifically inhibits Plk1, a kinase that is often overexpressed in various tumors. By inhibiting Plk1, TAL disrupts several key processes in mitosis, such as centrosome maturation, spindle assembly, and chromosome separation. This inhibition leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.

- In Vitro Studies: Research has demonstrated that this compound exhibits an IC50 of approximately 19 nM against human Plk1, indicating its high potency. In various human and mouse tumor cell lines, the compound showed IC50 values ranging from 0.2 to 1.3 μM, effectively inhibiting cell proliferation .

- Cell Cycle Arrest: Treatment with this compound results in G2/M phase arrest, characterized by an accumulation of cells with 4N DNA content. Flow cytometry analysis revealed that this accumulation correlates with increased mitotic index and phospho-histone H3 staining .

- Mitotic Defects: The compound induces defects typical of Plk1 inhibition, such as monopolar spindles and kinetochores that are not fully occupied by microtubules, further substantiating its role as a Plk1 inhibitor .

Research Tool for Cell Biology

This compound serves as a valuable tool for elucidating the functions of Plk1 within cellular processes:

- Studying Mitotic Functions: Researchers have utilized TAL to investigate the roles of Plk1 in sister chromatid separation and spindle assembly. The compound has been instrumental in understanding the interactions between Plk1 and its partners like PICH and PRC1, which are crucial for spindle assembly checkpoint function .

- Checkpoint Activation: The treatment with this compound activates the spindle assembly checkpoint (SAC), leading to a prometaphase-like arrest in treated cells. This effect is dependent on key SAC regulators such as BubR1 and Mad2 .

Potential Applications Beyond Cancer

Emerging studies suggest that this compound may have applications in other therapeutic areas:

- Kidney Diseases: Recent reviews indicate that targeting Plk1 could be beneficial in treating kidney diseases by modulating cellular responses involved in renal pathophysiology .

- Antimicrobial Properties: Although not primarily studied for antimicrobial effects, compounds related to thiazolidinones have shown potential against various microorganisms, indicating possible applications in developing new antimicrobial agents .

Summary of Key Findings

Mechanism of Action

ZK-thiazolidinone exerts its effects by inhibiting polo-like kinase 1 (Plk1), a serine/threonine protein kinase involved in various stages of mitosis. By binding to the ATP-binding site of Plk1, this compound prevents the phosphorylation of key substrates required for mitotic progression. This inhibition leads to mitotic arrest and subsequent cell death, making it an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Plk1 Inhibitors

Key Structural and Functional Differences

Below is a comparative analysis based on specificity, mitotic targets, and clinical progress:

Table 1: Comparative Overview of Plk1 Inhibitors

Specificity and Mechanism

- This compound: Exhibits high specificity for Plk1, sparing Plk2 and Plk3 . It uniquely disrupts the interplay between Plk1 and PICH, causing aberrant chromosomal localization of both proteins .

- BI 2536 : First-generation inhibitor with cross-reactivity across Plk1-3, leading to off-target effects such as aneuploidy in cardiac fibroblasts .

- Second-generation inhibitors (e.g., BI 6727, GSK461364): Improved specificity but retain dose-limiting toxicities, highlighting the challenge of targeting Plk1 in non-dividing cells .

Mitotic Stage Targeting

Clinical Implications

- This compound remains in preclinical/early clinical studies, valued for its mechanistic insights rather than therapeutic advancement .

- BI 6727 (Volasertib) has progressed to Phase III trials for acute myeloid leukemia (AML) but faces challenges due to toxicity .

Biological Activity

ZK-Thiazolidinone, also referred to as TAL, is a novel small-molecule inhibitor primarily targeting Polo-like kinase 1 (Plk1), a crucial regulator of mitotic progression and cell division in eukaryotic cells. This compound has garnered significant attention for its potential applications in cancer therapy due to its ability to inhibit Plk1, which is often overexpressed in tumor cells.

This compound functions as an ATP-competitive inhibitor of Plk1. It has been shown to disrupt various cellular processes essential for mitosis, including:

- Sister Chromatid Separation : TAL inhibits the function of Plk1, leading to the accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.

- Centrosome Maturation : The compound affects the localization and activity of proteins involved in centrosome maturation, crucial for proper spindle assembly during cell division.

- Spindle Assembly : TAL's inhibition of Plk1 leads to defects in spindle assembly, further contributing to its antitumor efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on Plk1 with an IC50 value of approximately 19 nM. The compound has been tested across various human and mouse tumor cell lines, showing an IC50 range between 0.2 to 1.3 µM for cell proliferation inhibition . Flow cytometry analyses revealed that treatment with TAL results in a significant increase in the mitotic index and phospho-histone H3 staining, confirming its role in inducing mitotic arrest.

Table 1: Inhibitory Concentrations of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa S3 | 0.2 - 1.3 |

| MCF7 | 0.2 - 1.3 |

| Mouse Tumor Cells | 0.2 - 1.3 |

Case Studies and Findings

Several studies have explored the biological activity of this compound in detail:

- Study on Mitotic Arrest : One study demonstrated that treatment with 1 µM TAL for 12 hours resulted in a reversible G2/M block in HeLa S3 cells. Upon removal of the compound, cells resumed normal cycling, indicating that the effects of TAL could be transient and reversible .

- Impact on Centrosome Proteins : Another investigation highlighted that TAL treatment led to altered localization patterns of centrosomal proteins such as pericentrin (PCNT) and γ-tubulin, essential for proper spindle function during mitosis .

Broader Biological Activities

Beyond its role as a Plk1 inhibitor, thiazolidinone derivatives have been studied for various biological activities:

- Antimicrobial Activity : Research has indicated that thiazolidinones possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of new thiazolidinone derivatives showed moderate-to-good antimicrobial activity with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .

- Other Therapeutic Applications : Thiazolidinone compounds have also been investigated for their potential anti-inflammatory, analgesic, and antidiabetic effects, showcasing their versatility as bioactive molecules .

Q & A

Q. What is the molecular mechanism of ZK-thiazolidinone as a PLK1 inhibitor, and how does it disrupt mitosis in cancer cells?

this compound selectively inhibits Polo-like kinase 1 (PLK1), a regulator of mitotic progression. It binds to the kinase domain, blocking PLK1's ability to phosphorylate substrates critical for centrosome maturation, spindle assembly, and cytokinesis. Experimental studies using immunofluorescence and live-cell imaging show that this compound treatment causes mitotic arrest, chromosome misalignment, and failed cytokinesis, leading to mitotic catastrophe and apoptosis . Key methodologies include kinase activity assays (e.g., ATP-competitive inhibition profiling) and functional studies in synchronized cell cultures to track mitotic defects .

Q. What in vitro and in vivo models are commonly used to evaluate this compound’s anticancer efficacy?

In vitro: Human cancer cell lines (e.g., H460, HeLa) are treated with this compound to measure IC50 values via MTT assays. Mechanistic studies employ RNAi (to knockdown PLK1) and rescue experiments (overexpression of PLK1 mutants) to confirm target specificity . In vivo: Xenograft models (e.g., nude mice implanted with PLK1-overexpressing tumors) are used to assess tumor regression. Pharmacodynamic endpoints include immunohistochemical staining for mitotic markers (e.g., phospho-histone H3) and apoptosis (TUNEL assays) .

Q. How is this compound’s selectivity for PLK1 validated against other kinases?

Kinome-wide profiling using kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects. Comparative studies with BI 2536 (a clinical-stage PLK1 inhibitor) and genetic validation (e.g., PLK1 knockout cells) confirm specificity. Mass spectrometry-based phosphoproteomics further distinguishes PLK1-dependent phosphorylation events disrupted by this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytoselective toxicity across cancer subtypes?

Discrepancies in cytotoxicity (e.g., higher efficacy in H460 vs. other NSCLC lines) may stem from differential PLK1 dependency or drug efflux mechanisms. Methodological approaches include:

- Transcriptomic profiling : Correlate PLK1 mRNA/protein levels with drug sensitivity using RNA-seq and Western blotting .

- ABC transporter assays : Evaluate P-glycoprotein (P-gp) activity via calcein-AM efflux assays to determine if resistance is mediated by drug transporters .

- Combinatorial screens : Test this compound with P-gp inhibitors (e.g., verapamil) to restore efficacy in resistant models .

Q. What experimental strategies elucidate this compound’s role in PLK1-PICH/PRC1 interactions during cytokinesis?

Advanced studies use:

- Co-immunoprecipitation (Co-IP) : Assess PLK1’s binding to PICH (a DNA helicase) and PRC1 (a cytokinesis regulator) in this compound-treated cells .

- Super-resolution microscopy : Visualize PLK1-PICH colocalization on chromosome arms post-inhibition, revealing mislocalization phenotypes .

- FRET-based biosensors : Quantify real-time PLK1 activity dynamics during mitotic exit .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?

Key SAR findings include:

- Core modifications : The 4-thiazolidinone ring is essential; substitutions at the benzothiazole moiety (e.g., -NMe2 at position 4) improve cytoselectivity .

- Hydrogen-bond acceptors : Pharmacophore modeling identifies two critical acceptor sites for PLK1 binding .

- Synthetic routes : Iterative library synthesis (e.g., Ugi-azide reactions) generates analogs for high-throughput screening .

Q. What are the challenges in translating this compound into clinical trials, and how can preclinical models address them?

Limitations include:

- Pharmacokinetics : Poor solubility and metabolic stability require formulation optimization (e.g., nanoencapsulation) .

- Toxicity : Off-target effects on PLK2/3 in normal tissues necessitate tissue-specific delivery systems (e.g., antibody-drug conjugates) .

- Biomarker development : Identify predictive biomarkers (e.g., PLK1 amplification status) via patient-derived organoid (PDO) models .

Methodological Guidelines

- Data Interpretation : Use dose-response curves (Hill slopes) to distinguish cytostatic vs. cytotoxic effects. Normalize viability assays to untreated controls and account for cell cycle synchronization artifacts .

- Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to integrate omics data (proteomics, transcriptomics) and resolve conflicting sensitivity profiles .

- Reproducibility : Adhere to MIAME and ARRIVE guidelines for reporting in vitro and in vivo experiments, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.